Disulfide, bis(2-chlorooctyl)

Description

Overview of Organosulfur Chemistry and Chlorinated Dialkyl Disulfides

Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast and vital field. wikipedia.org These compounds are ubiquitous in nature, from the amino acids cysteine and methionine to the pungent molecules responsible for the characteristic smell of garlic. wikipedia.org A significant subclass of these compounds is disulfides, which are characterized by a sulfur-sulfur (S-S) single bond. This disulfide bond is a crucial functional group that can be cleaved or oxidized, leading to a variety of chemical transformations. britannica.com

Chlorinated dialkyl disulfides are a specific category within this class, where two alkyl chains, each containing at least one chlorine atom, are linked by a disulfide bridge. The introduction of chlorine atoms into the alkyl chains significantly modifies the compound's properties, including its electronegativity and reactivity. researchgate.net The chlorination of dialkyl disulfides can lead to cleavage products like sulfenyl chlorides (RSCl) or, in the presence of water, sulfonyl chlorides (RSO2Cl). britannica.com This reactivity makes them important intermediates in organic synthesis. beilstein-journals.org

Structural Significance and Distinctive Features of Disulfide, bis(2-chlorooctyl)

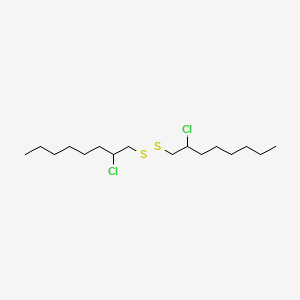

Disulfide, bis(2-chlorooctyl) is a molecule with the chemical formula C16H32Cl2S2. lookchemicals.com Its structure consists of two eight-carbon (octyl) chains, with a chlorine atom attached to the second carbon of each chain. These two 2-chlorooctyl groups are joined by a disulfide bond. uni.lu The long alkyl chains make the molecule largely nonpolar, while the chlorine atoms and the disulfide bridge introduce regions of higher reactivity and polarity.

The key structural features are:

The Disulfide Bond (S-S): This bond is the most reactive site in the molecule, susceptible to both reduction and oxidation. britannica.com

The 2-Chloro-Substituents: The position of the chlorine atom on the second carbon of the octyl chain is significant and influences the molecule's chemical behavior.

Long Alkyl Chains: The sixteen-carbon backbone contributes to the compound's lipophilicity.

A related, though much smaller, compound, bis(2-chloroethyl) disulfide, has been studied for its ability to act as a prodrug that releases active alkylating species. ontosight.ai This suggests that the combination of the disulfide linkage and chloroalkyl groups can be a source of significant chemical reactivity.

Historical Context and Evolution of Research in Chlorinated Sulfur Compounds

Research into organosulfur compounds has a long history, with compounds like sulfur mustard, a bis(β-chloroethyl) sulfide (B99878), being known for over a century as a chemical warfare agent. wikipedia.orgbritannica.com This early work, driven by military applications, laid the groundwork for understanding the reactivity of chloroalkyl sulfur compounds.

The study of chlorinated sulfur compounds has since evolved significantly. In the mid-20th century, investigations into the chlorination of simple alkyl disulfides were undertaken to understand the fundamental reaction mechanisms and to prepare other sulfur-containing compounds like thiolsulfonate esters. acs.org More recent research has employed advanced theoretical and experimental techniques to study the structural, dynamical, and electronic properties of chlorinated hydrocarbons and sulfur-containing compounds. researchgate.net For instance, studies have focused on the interactions between sulfur and chlorine during high-temperature processes like coal combustion and coking, revealing that these elements can interact and influence each other's chemical fate. osti.govcas.cz The development of new synthetic methods and the need for novel functional polymers have also driven research into monomers containing chloro-octyl groups. acs.org

Rationale for Advanced Academic Investigation into Disulfide, bis(2-chlorooctyl)

One area of investigation for similar compounds is their potential use as additives or intermediates in industrial products. An initial risk notice filed under the Toxic Substances Control Act (TSCA) in the early 1980s identified Disulfide, bis(2-chlorooctyl) (CAS No. 70776-26-0) as the major chemical component of a product named Klarus 1717. epa.gov The report mentioned that between 100,000 and 1 million pounds of the chemical were produced or imported in 1977, indicating a significant industrial presence at the time. epa.gov Such industrial relevance often prompts further academic study to fully characterize the compound's physical and chemical behavior.

Furthermore, the structural similarity to other biologically active organosulfur compounds makes it a candidate for screening in various applications. For example, research on related disulfides, like bis(3-chloropropyl)disulfide, has explored their potential biological activities, driven by the reactivity of the disulfide bond. ontosight.ai

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to provide a focused and scientifically grounded overview of Disulfide, bis(2-chlorooctyl). The scope is strictly limited to its chemical nature, structure, and the context of its scientific study. This involves:

Situating the compound within the broader fields of organosulfur and chlorinated disulfide chemistry.

Detailing its specific molecular structure and identifying its key functional groups.

Providing a historical perspective on the research of related chlorinated sulfur compounds.

Outlining the scientific and industrial rationale that drives its investigation.

This research outline aims to build a foundational understanding of the compound based on available chemical data and literature.

Chemical Data for Disulfide, bis(2-chlorooctyl)

Below are tables detailing the known identifiers and predicted properties for Disulfide, bis(2-chlorooctyl) and the related compound, Disulfide, bis(2-chloroethyl).

Table 1: Compound Identifiers Data sourced from PubChemLite and LookChemicals. lookchemicals.comuni.lu

| Identifier | Disulfide, bis(2-chlorooctyl) | Disulfide, bis(2-chloroethyl) |

| CAS Number | 70776-26-0 | 1002-41-1 |

| Molecular Formula | C16H32Cl2S2 | C4H8Cl2S2 |

| Molecular Weight | 359.46 g/mol | 191.14 g/mol |

| InChIKey | XVSUBHTWVKBFEH-UHFFFAOYSA-N | XDFZUXHZXUFQOS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(CSSCC(CCCCCC)Cl)Cl | C(CSCCCl)Cl |

Table 2: Predicted Physicochemical Properties Data for Disulfide, bis(2-chlorooctyl) is predicted. Data for Disulfide, bis(2-chloroethyl) is a mix of experimental and calculated values. Sourced from PubChemLite, Cheméo, and PubChem. uni.luchemeo.comnih.gov

| Property | Disulfide, bis(2-chlorooctyl) (Predicted) | Disulfide, bis(2-chloroethyl) |

| XLogP3 | 8.0 | 2.1 |

| Boiling Point | Not Available | ~496.8 K (Joback Calculated) |

| Melting Point | Not Available | ~288.1 K (Experimental) |

| Standard Gibbs Free Energy of Formation | Not Available | 25.18 kJ/mol (Joback Calculated) |

| Enthalpy of Formation (gas) | Not Available | -73.63 kJ/mol (Joback Calculated) |

Structure

3D Structure

Properties

CAS No. |

70776-26-0 |

|---|---|

Molecular Formula |

C16H32Cl2S2 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

2-chloro-1-(2-chlorooctyldisulfanyl)octane |

InChI |

InChI=1S/C16H32Cl2S2/c1-3-5-7-9-11-15(17)13-19-20-14-16(18)12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |

InChI Key |

XVSUBHTWVKBFEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CSSCC(CCCCCC)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Disulfide, Bis 2 Chlorooctyl

Mechanistic Investigations of Oxidative Coupling Routes to Symmetrical Dialkyl Disulfides

The formation of a disulfide bond from two thiol groups is a deceptively simple transformation that can proceed through various mechanistic pathways. libretexts.org The direct oxidation of 2-chlorooctyl thiol is the most straightforward route to Disulfide, bis(2-chlorooctyl). This process involves the removal of two hydrogen atoms from two thiol molecules to form a new sulfur-sulfur bond. biolmolchem.com Numerous oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and selectively, avoiding over-oxidation to species like sulfoxides or sulfonic acids. tandfonline.comboisestate.edu

Catalytic methods for thiol oxidation are highly sought after as they offer milder reaction conditions, higher selectivity, and improved sustainability compared to stoichiometric reagents. researchgate.net A variety of catalytic systems, including those based on transition metals and metal-free catalysts, have been successfully employed for the synthesis of symmetrical disulfides.

Transition metal complexes, such as those involving cobalt, iron, and gold, have proven to be effective catalysts. For instance, cobalt-salen (CoSalen) complexes can catalyze the aerobic oxidation of thiols using air as the terminal oxidant, providing a green and efficient method for disulfide synthesis. tandfonline.com The reaction proceeds under mild conditions and offers high yields. tandfonline.com Heterogeneous catalysts, like gold nanoparticles supported on cerium oxide, also facilitate the smooth and efficient oxidation of thiols to disulfides with air, both in the absence of a solvent and in aqueous solutions. researchgate.net

Below is a comparative table of different catalytic systems applicable to the synthesis of Disulfide, bis(2-chlorooctyl).

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| CoSalen | Air | Acetonitrile | Room Temp | >95 | tandfonline.com |

| Au/CeO₂ | Air | Water / Solvent-free | Room Temp | >98 | researchgate.net |

| Fe(III)/NaI | Air | Methanol | Room Temp | ~95 | organic-chemistry.org |

| Iodine/Riboflavin | Air | Acetonitrile | Room Temp | High | organic-chemistry.org |

| Dimethyl Sulfoxide (B87167) (DMSO)/HI | DMSO | Acetonitrile | Room Temp | >90 | biolmolchem.com |

This is an interactive data table. You can sort and filter the data as needed.

These catalytic systems generally involve the activation of the thiol or the oxidant, facilitating the S-S bond formation while minimizing side reactions. The choice of catalyst can be crucial in achieving high selectivity, especially for substrates containing other oxidizable functional groups.

Radical-mediated pathways offer an alternative to ionic or metal-centered mechanisms for disulfide bond formation. In these processes, a thiyl radical (RS•) is generated as a key intermediate. The coupling of two thiyl radicals then directly yields the disulfide. nih.gov The generation of the initial thiyl radical can be achieved through various means, including photolysis, thermolysis, or reaction with a radical initiator.

Recent studies have shown that N-anomeric amides can efficiently convert thiols into sulfur radicals without the need for strong oxidants or metal catalysts. nih.gov This approach allows for the synthesis of symmetrical disulfides under mild conditions with good to excellent yields and broad functional group tolerance. nih.gov The mechanism is believed to involve the formation of a thiyl radical from the 2-chlorooctyl thiol, which then dimerizes to form Disulfide, bis(2-chlorooctyl).

The general mechanism can be depicted as:

Initiation: R-SH → RS• + H• (Initiated by heat, light, or an initiator)

Propagation/Coupling: 2 RS• → R-S-S-R

The direct dehydrogenation of thiols to form disulfides via sulfur radical coupling is an attractive, atom-economical approach, with hydrogen gas being the only byproduct. nih.gov

Electrochemical synthesis represents a powerful and environmentally friendly method for the oxidative coupling of thiols. urfu.ruresearchgate.net By using electricity as the "reagent," the need for chemical oxidants is eliminated, reducing waste and often allowing for simpler product purification. researchgate.net The electrosynthesis of symmetrical disulfides like Disulfide, bis(2-chlorooctyl) can be achieved by the direct anodic oxidation of 2-chlorooctyl thiol.

The process typically involves the oxidation of the thiolate anion (RS⁻) at the anode surface to generate a thiyl radical (RS•). This is followed by the rapid coupling of two thiyl radicals to form the disulfide.

Anodic Reaction: 2 R-SH - 2e⁻ → R-S-S-R + 2H⁺

Mediated electrosynthesis can also be employed, where a redox mediator facilitates the electron transfer between the electrode and the thiol. urfu.ruresearchgate.net This can lower the required overpotential and improve the selectivity of the reaction. For example, substituted o-aminophenols have been used as redox pairs to promote the oxidative coupling of thiols. researchgate.net

| Electrochemical Method | Electrode | Mediator | Solvent | Key Feature | Reference |

| Direct Anodic Oxidation | Platinum | None | Acetonitrile/Water | Reagent-free, clean | urfu.ru |

| Mediated Electrosynthesis | Platinum | 4-amino-2,6-diphenylphenol | Acetonitrile/NMP | Lower overpotential, high yield | urfu.ruresearchgate.net |

This is an interactive data table. You can sort and filter the data as needed.

Electrochemical methods offer precise control over the reaction potential, which can be crucial for selectively oxidizing the thiol group in the presence of other sensitive functionalities within the molecule.

Exploration of Asymmetrical Disulfide Synthesis Relevant to Chlorinated Alkanes

While the synthesis of symmetrical disulfides is relatively straightforward, the preparation of asymmetrical disulfides (R-S-S-R') presents a significant challenge due to the propensity for thiol-disulfide exchange reactions, which can lead to a mixture of symmetrical and asymmetrical products. urfu.ruresearchgate.net Methodologies relevant to chlorinated alkanes are crucial for creating novel structures with tailored properties.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide range of organic compounds, although their application in forming asymmetrical disulfides is less common. However, innovative strategies are being developed. For instance, iron-catalyzed cross-electrophile coupling of alkyl halides with disulfides has been reported to produce thioethers, and related principles could be adapted for disulfide synthesis. organic-chemistry.orgacs.org

A more common approach involves the reaction of two different thiols under controlled oxidative conditions. The use of specific oxidants like 1-chlorobenzotriazole (B28376) can facilitate the formation of an activated thiol intermediate (RSBt), which then reacts with a second, different thiol to yield the unsymmetrical disulfide in a one-pot sequence. organic-chemistry.org This method avoids the direct co-oxidation of a thiol mixture, which often leads to statistical product distributions.

Recent advances in visible-light photocatalysis and various transition-metal-catalyzed systems (utilizing copper, nickel, palladium, etc.) are offering new, effective strategies for the formation of unsymmetrical disulfide bonds under mild conditions. researchgate.net

A classic and reliable method for the synthesis of asymmetrical disulfides involves the reaction of a sulfenyl halide with a thiol or a thiolate. researchgate.netnih.gov To synthesize an asymmetrical disulfide containing a 2-chlorooctyl group, one could react 2-chlorooctane (B146373) sulfenyl chloride (Cl-C₈H₁₆-SCl) with a different thiol (R'-SH).

Reaction: Cl-C₈H₁₆-SCl + R'-SH → Cl-C₈H₁₆-S-S-R' + HCl

The sulfenyl chloride intermediate is highly reactive and often generated in situ from a symmetrical disulfide (like Disulfide, bis(2-chlorooctyl)) by cleavage with a halogenating agent such as sulfuryl chloride (SO₂Cl₂). nih.gov The resulting sulfenyl chloride is then immediately reacted with the desired thiol to prevent decomposition. nih.gov This method provides excellent control over the connectivity of the disulfide bond, making it a valuable tool for constructing complex molecules.

Another approach utilizes the reaction between an activated thiol, such as an N-acyl sulfenamide, and another thiol. researchgate.net This S-sulfenylation protocol allows for the facile synthesis of sterically demanding disulfides that are otherwise difficult to prepare. researchgate.net

Novel Synthetic Routes Employing Transition Metal Catalysis for S-S Bond Formation

Traditional methods for disulfide synthesis often rely on the oxidation of thiols. However, transition metal-catalyzed reactions provide alternative, and often more efficient and selective, routes. These methodologies can involve unique mechanisms such as the cleavage and recombination of existing S-S bonds or the mediated coupling of thiol precursors.

Rhodium-Catalyzed Approaches Involving S-S Bond Cleavage and Recombination

Rhodium complexes have emerged as effective catalysts for the synthesis of organosulfur compounds through the cleavage of S-S bonds. nih.govnih.gov This approach is distinct from traditional thiol oxidation. The mechanism typically involves the oxidative addition of a disulfide to a rhodium(I) complex, leading to a rhodium(III) intermediate. This intermediate can then undergo various transformations, including reaction with other substrates or reductive elimination to form a new disulfide.

This catalytic cycle allows for disulfide exchange reactions, where two different disulfides can equilibrate to form a mixed disulfide. In the context of synthesizing Disulfide, bis(2-chlorooctyl), this could hypothetically be achieved by reacting a related disulfide with a rhodium catalyst to facilitate the formation of the desired product. The reversible nature of these rhodium-catalyzed reactions is a key feature, allowing for dynamic control over the product distribution under specific conditions. nih.govnih.gov

Research has shown that rhodium complexes can catalyze the transfer of organothio groups to various organic compounds without the need for bases or organometallic reagents. nih.gov This method provides a pathway for forming C-S bonds and can be adapted for S-S bond formation through recombination.

Table 1: Overview of Rhodium Catalysts in Disulfide Synthesis

| Catalyst Precursor | Ligand | Typical Substrates | Key Features |

|---|---|---|---|

| [RhCl(cod)]₂ | PPh₃ | Aryl and alkyl disulfides | Efficient S-S bond cleavage |

| RhH(CO)(PPh₃)₃ | PPh₃ | Dialkyl disulfides | Catalyzes disulfide exchange |

This table is illustrative and based on general findings in rhodium-catalyzed organosulfur chemistry.

Copper-Mediated Synthesis Pathways for Polysulfides and Disulfides

Copper-mediated synthesis offers another powerful tool for the formation of disulfide bonds, often proceeding through the oxidation of thiols. Copper(II) ions are known to effectively mediate the oxidation of thiols to disulfides. nih.gov This process is relevant in various contexts, from industrial chemistry to biological systems.

In a typical reaction, two equivalents of a thiol (R-SH) react with two equivalents of Cu(II) to produce the corresponding disulfide (R-S-S-R) and two equivalents of Cu(I) along with two protons. For the synthesis of Disulfide, bis(2-chlorooctyl), this would involve the copper-mediated oxidation of 2-chlorooctanethiol.

Studies have also indicated the formation of organic polysulfanes as intermediates or side products in copper-mediated reactions, particularly in the presence of hydrogen sulfide (B99878). nih.gov The precise control of reaction conditions, such as solvent, temperature, and the nature of the copper salt, is crucial for selectively obtaining the desired disulfide product. The versatility of copper catalysis allows for a range of applications, including the synthesis of complex molecules containing disulfide linkages.

Table 2: Examples of Copper-Mediated Disulfide Synthesis

| Copper Source | Substrate | Solvent | Product |

|---|---|---|---|

| CuCl₂ | Benzenethiol | Acetonitrile | Diphenyl disulfide |

| CuSO₄ | Cysteine | Water | Cystine |

This table presents representative examples of copper-mediated thiol oxidation.

Application of Green Chemistry Principles in the Synthesis of Disulfide, bis(2-chlorooctyl)

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. yale.edu The synthesis of Disulfide, bis(2-chlorooctyl) can be made more environmentally benign by incorporating these principles.

Key principles of green chemistry relevant to this synthesis include:

Catalysis: The use of catalytic reagents, such as the rhodium and copper catalysts discussed above, is superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic additions and coupling reactions often exhibit high atom economy.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol (B145695), or ionic liquids. yale.eduresearchgate.net Recent research has explored ultrasound-promoted disulfide bond formation in ethanol at room temperature, representing a greener approach. digitellinc.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu Methodologies like the ascorbic acid-catalyzed oxidation of thiols in water at room temperature exemplify this principle. researchgate.net

Use of Renewable Feedstocks: While not directly applicable to the synthesis from petroleum-based precursors, this principle encourages the exploration of bio-based starting materials where feasible. yale.eduflinders.edu.au

Developing a green synthesis for Disulfide, bis(2-chlorooctyl) would involve selecting a catalytic system that operates under mild conditions, in a non-toxic solvent, and with high efficiency to minimize byproducts. For instance, adapting an aerobic oxidative coupling of 2-chlorooctanethiol using a recyclable catalyst in a green solvent would align well with these principles. researchgate.net

Chemical Reactivity and Transformation Pathways of Disulfide, Bis 2 Chlorooctyl

Mechanistic Elucidation of S-S Bond Cleavage Reactions

The sulfur-sulfur bond is characterized by a relatively low bond dissociation energy, making it the most labile linkage in the molecule. Its cleavage can be initiated by reductive, nucleophilic, electrophilic, photochemical, or thermal means.

The reduction of disulfide bonds to the corresponding thiols is a fundamental transformation in organosulfur chemistry. This can be achieved using various reducing agents. Inorganic reagents, particularly single-electron donors, are effective for this purpose.

Titanium(III) chloride (TiCl₃), often referred to as the Nugent-RajanBabu reagent when in its bis(cyclopentadienyl) form, is a potent single-electron reductant capable of cleaving disulfide bonds. wikipedia.org The mechanism involves a single-electron transfer (SET) from the Ti(III) species to the disulfide's σ* antibonding orbital. This generates a transient radical anion, which rapidly fragments to yield a thiolate anion and a thiyl radical. A second equivalent of the Ti(III) reagent then reduces the thiyl radical to another thiolate anion. Subsequent protonation during aqueous workup yields two equivalents of 2-chlorooctanethiol.

Table 1: Reductive Cleavage of Disulfide, bis(2-chlorooctyl)

| Reagent | Proposed Mechanism | Intermediate Species | Final Product (after workup) |

|---|---|---|---|

| Titanium(III) Chloride (TiCl₃) | Single-Electron Transfer (SET) | Radical anion ([R-S-S-R]•⁻), Thiyl radical (RS•) | 2-chlorooctanethiol |

The disulfide bond can be cleaved by both nucleophiles and electrophiles due to the accessibility of the sulfur atoms' lone pairs and the polarizability of the S-S bond.

Nucleophilic Cleavage: A common example of nucleophilic scission is the thiol-disulfide exchange reaction. In this process, a nucleophilic thiolate anion (R'S⁻) attacks one of the sulfur atoms of the Disulfide, bis(2-chlorooctyl) molecule. This proceeds via an SN2-type mechanism, where the attacking thiolate acts as the nucleophile and the departing 2-chlorooctylthiolate acts as the leaving group. This reaction is reversible and is central to the formation of unsymmetrical disulfides. nih.gov Other soft nucleophiles, such as phosphines and cyanide ions, can also cleave the disulfide bond.

Electrophilic Cleavage: Electrophilic scission is typically initiated by reagents that can accept a lone pair of electrons from a sulfur atom. For instance, chlorination of dialkyl disulfides can lead to cleavage products like sulfenyl chlorides (RSCl). A proton (H⁺) can also act as an electrophile, protonating one sulfur atom and making the disulfide bond more susceptible to subsequent nucleophilic attack.

The S-S bond can undergo homolytic cleavage upon exposure to sufficient energy in the form of ultraviolet (UV) light or heat.

Photochemical Decomposition: UV irradiation of disulfides can promote an electron from a non-bonding orbital to the σ* antibonding orbital of the S-S bond, leading to its dissociation. researchgate.net This process, known as photolysis, results in the formation of two sulfur-centered 2-chlorooctylthiyl radicals (•S-C₈H₁₆Cl). These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent, recombination, or addition to unsaturated systems. researchgate.net

Thermal Decomposition: At elevated temperatures, the thermal energy can overcome the disulfide bond dissociation energy, also leading to homolytic cleavage and the generation of two thiyl radicals. researchgate.net Studies on analogous compounds like bis(2-chloroethyl) sulfide (B99878) indicate that pyrolysis can lead to a complex mixture of products resulting from subsequent radical-initiated reactions. researchgate.net For Disulfide, bis(2-chlorooctyl), thermal decomposition would likely produce 2-chlorooctylthiyl radicals as the primary products, which then decompose further. kyoto-u.ac.jp

Reactivity Profiles of the Carbon-Chlorine Bonds within the 2-Chlorooctyl Moiety

The chlorine atoms are attached to secondary carbon centers, making them susceptible to both nucleophilic substitution and elimination reactions. These two pathways often compete, with the outcome being influenced by factors such as the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic substitution at the secondary C-Cl bond can proceed through either an SN1 or SN2 mechanism. youtube.com

SN2 Mechanism: This mechanism is favored by strong, relatively unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMSO). The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group, resulting in an inversion of stereochemistry at the reaction center.

SN1 Mechanism: This pathway is favored by weak nucleophiles (which are often the solvent, e.g., H₂O, ROH) in polar protic solvents. It is a two-step process involving the initial, rate-determining departure of the chloride ion to form a secondary carbocation intermediate. This planar carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or partially racemized mixture of products. Carbocation rearrangements to form a more stable species are possible, although in this specific structure, a simple hydride or alkyl shift would not lead to a more stable (e.g., tertiary) carbocation. pressbooks.pub

Table 2: Nucleophilic Substitution at the 2-Chlorooctyl Moiety

| Mechanism | Favored by | Nucleophile | Solvent | Stereochemistry | Potential Products |

|---|---|---|---|---|---|

| SN2 | Strong, unhindered nucleophiles | I⁻, CN⁻, N₃⁻, R'S⁻ | Polar Aprotic (e.g., Acetone) | Inversion | Disulfide, bis(2-iodooctyl), etc. |

| SN1 | Weak nucleophiles, ionizing conditions | H₂O, R'OH | Polar Protic (e.g., Ethanol) | Racemization | Disulfide, bis(2-hydroxyoctyl), etc. |

Elimination reactions compete with substitution and result in the formation of an alkene by removing the chlorine atom and a proton from an adjacent carbon atom.

E2 Mechanism: This bimolecular elimination is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide, (t-BuOK)). The base removes a proton from a carbon adjacent to the C-Cl bond, while the C-Cl bond breaks and the C=C double bond forms simultaneously. Removal of a proton from the first carbon (C1) would yield Disulfide, bis(oct-1-en-2-yl), while removal from the third carbon (C3) would yield Disulfide, bis(oct-2-en-2-yl) as the major product, following Zaitsev's rule.

E1 Mechanism: This unimolecular elimination proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by weak bases and high temperatures. After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions typically yield the most stable (most substituted) alkene as the major product.

Oxidation Pathways of the Disulfide Linkage

The disulfide bond in Disulfide, bis(2-chlorooctyl) represents a site of significant chemical reactivity, particularly towards oxidizing agents. The sulfur atoms in the disulfide bridge exist in a low oxidation state (-1) and can be readily oxidized to various higher oxidation states, leading to the formation of a range of sulfur-oxygen species. This reactivity is central to both its transformation in chemical synthesis and its potential degradation pathways. The presence of long alkyl chains renders the molecule nonpolar, while the disulfide bridge and chlorine atoms are the primary loci of reactivity.

Controlled Formation of Sulfoxides and Sulfones from Disulfide, bis(2-chlorooctyl)

The oxidation of dialkyl disulfides such as Disulfide, bis(2-chlorooctyl) can be controlled to produce two main classes of products: thiosulfinates (analogous to sulfoxides) and thiosulfonates (analogous to sulfones). The selective formation of these products depends heavily on the choice of oxidant and the reaction conditions.

Stepwise oxidation first yields the corresponding thiosulfinate, bis(2-chlorooctyl) thiosulfinate. This transformation involves the introduction of a single oxygen atom onto one of the sulfur atoms. Careful control of the oxidant stoichiometry (typically one equivalent) is crucial to prevent over-oxidation. nih.gov Common reagents for this selective mono-oxidation include mild oxidants like hydrogen peroxide (H₂O₂) under controlled temperature, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.govresearchgate.net The reaction is analogous to the oxidation of sulfides to sulfoxides, a fundamental transformation in organic synthesis. nih.govorganic-chemistry.org

Further oxidation of the thiosulfinate, or direct oxidation of the disulfide with a stronger oxidant or excess reagent, leads to the formation of the thiosulfonate, bis(2-chlorooctyl) thiosulfonate. This species contains two oxygen atoms, both attached to the same sulfur atom. Reagents like excess hydrogen peroxide, often in the presence of a catalyst, or stronger oxidizing agents like potassium permanganate (B83412) can be used to achieve this transformation. organic-chemistry.org The selective oxidation of sulfides to sulfones is a well-established process, and similar principles apply to the oxidation of disulfides. organic-chemistry.org

The general pathway can be summarized as: R-S-S-R → R-S(O)-S-R → R-S(O)₂-S-R (Disulfide) → (Thiosulfinate) → (Thiosulfonate)

The table below summarizes common laboratory reagents and typical conditions for the controlled oxidation of dialkyl disulfides, which are applicable to Disulfide, bis(2-chlorooctyl).

| Target Product | Reagent | Typical Conditions | Selectivity Notes |

| Thiosulfinate | Hydrogen Peroxide (H₂O₂) | Stoichiometric amount (1 eq.), often in acetic acid, room temperature. nih.gov | Good selectivity for the sulfoxide (B87167) form can be achieved by controlling stoichiometry and temperature. nih.gov |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | 1 equivalent in a chlorinated solvent (e.g., CH₂Cl₂) at low temperature (e.g., 0 °C to RT). | Highly efficient for selective mono-oxidation. Over-oxidation is possible if excess m-CPBA is used. | |

| Sodium metaperiodate (NaIO₄) | In a solvent mixture like methanol/water at room temperature. researchgate.net | Often used for selective oxidation of sulfides to sulfoxides. researchgate.net | |

| Thiosulfonate | Hydrogen Peroxide (H₂O₂) | Excess H₂O₂ (>2 eq.), sometimes with a catalyst (e.g., NbC, W-based catalysts), elevated temperature. organic-chemistry.org | The use of catalysts can significantly improve the rate and yield of sulfone formation. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | In a suitable solvent, often buffered to control pH. | A strong oxidant that readily converts disulfides to thiosulfonates. | |

| Trichloroisocyanuric acid (TCCA) | In the presence of water, which acts as the oxygen source. researchgate.net | Efficiently converts thiols and disulfides to the corresponding sulfonyl chlorides, a related transformation. researchgate.net |

This table presents generalized data for dialkyl disulfides; specific conditions for Disulfide, bis(2-chlorooctyl) may require optimization.

Selective Oxidative Transformations for Advanced Functionalization

The oxidation of the disulfide linkage in bis(2-chlorooctyl) disulfide is not merely a transformation pathway but also a gateway for advanced functionalization of the molecule. The introduction of oxygen atoms onto the sulfur bridge alters its electronic properties and reactivity, enabling subsequent chemical modifications that are not possible with the parent disulfide.

Oxidative cleavage of the disulfide bond is a significant transformation. In the presence of certain oxidizing agents and conditions, the S-S bond can be completely broken to yield sulfonyl derivatives. For instance, oxidative chlorination using reagents like hydrogen peroxide in the presence of a chlorine source can convert disulfides directly into sulfonyl chlorides (R-SO₂Cl). researchgate.netorganic-chemistry.org This transformation is highly valuable as sulfonyl chlorides are versatile intermediates in organic synthesis, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. researchgate.net The conversion of Disulfide, bis(2-chlorooctyl) would yield 2-chlorooctanesulfonyl chloride, a reactive intermediate for introducing the 2-chlorooctylsulfonyl moiety into other molecules.

The thiosulfinate and thiosulfonate intermediates themselves can be targets for functionalization. The thiosulfinate, for example, can undergo thermal rearrangement or react with nucleophiles, leading to a variety of sulfur-containing compounds. The varied reactivity of disulfide bonds, influenced by their structure and environment, allows for selective targeting even within complex molecules. nih.gov By choosing specific oxidants and catalytic systems, it is possible to direct the functionalization of the disulfide group, potentially in the presence of other reactive sites. figshare.com This controlled reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high precision. europa.eu

Radical Chemistry Involving Bis(2-chlorooctyl) Disulfide

Beyond its ionic and oxidative reaction pathways, the disulfide bond of Disulfide, bis(2-chlorooctyl) is susceptible to homolytic cleavage, initiating a cascade of reactions mediated by free radicals. This radical chemistry is primarily driven by the relative weakness of the sulfur-sulfur bond.

Generation and Characterization of Thiyl Radicals from Disulfide Precursors

The central event in the radical chemistry of disulfides is the formation of thiyl radicals (RS•). beilstein-journals.org For Disulfide, bis(2-chlorooctyl), this involves the homolytic cleavage of the S-S bond to generate two equivalents of the 2-chlorooctylthiyl radical. The bond dissociation energy for dialkyl disulfides is relatively low (around 65 kcal/mol), making this cleavage accessible under moderate conditions. princeton.edu

Several methods can be employed to generate these thiyl radicals:

Photolysis: Disulfides absorb ultraviolet (UV) light, and this energy is sufficient to induce homolytic cleavage of the S-S bond. beilstein-journals.orgnih.gov Irradiation of a solution of Disulfide, bis(2-chlorooctyl) with UV light (< 300 nm) would be an effective method for generating 2-chlorooctylthiyl radicals. princeton.edu

Thermolysis: Heating the disulfide to a sufficiently high temperature can also provide the energy needed to break the S-S bond. google.com This method is less selective than photolysis and may lead to more side reactions.

Chemical Initiation: The reaction can be initiated by other radical species. A common laboratory method involves using a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal decomposition generates carbon-centered radicals. These radicals can then react with the disulfide to produce the desired thiyl radical. researchgate.netdundee.ac.uk

The direct characterization of these transient radical species is challenging due to their high reactivity and short lifetimes. The primary technique used for their detection and characterization is Electron Spin Resonance (ESR) spectroscopy. nih.gov In many cases, direct detection is difficult, so a "spin trapping" technique is employed. This involves adding a spin trap molecule that reacts with the transient thiyl radical to form a more stable, persistent radical adduct that can be more easily detected and characterized by ESR. nih.gov

Investigation of Chain Reactions Involving Alkyl and Sulfur-Centered Radicals

Once generated, the 2-chlorooctylthiyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, often propagating a radical chain reaction. dundee.ac.uk The behavior of this sulfur-centered radical is diverse and fundamental to many synthetic transformations. researchgate.net

Key reactions involving the 2-chlorooctylthiyl radical include:

Addition to Unsaturated Bonds: Thiyl radicals readily add to carbon-carbon double and triple bonds. beilstein-journals.orgdundee.ac.uk This reaction is a cornerstone of thiol-ene and thiol-yne "click" chemistry. The addition of the 2-chlorooctylthiyl radical to an alkene, for example, generates a new carbon-centered radical, which can then propagate the chain by abstracting a hydrogen atom or participating in further reactions. The regioselectivity of this addition typically follows an anti-Markovnikov pattern. beilstein-journals.org

Hydrogen Atom Abstraction: Thiyl radicals can abstract hydrogen atoms from suitable donor molecules. researchgate.net This process is reversible, and thiols are often used as excellent hydrogen atom donors in radical reactions due to the relatively weak S-H bond. researchgate.net

Reaction with Oxygen: In the presence of molecular oxygen, thiyl radicals can react to form thiylperoxyl radicals (RSOO•), which can then rearrange to sulfonyl radicals (RSO₂•). nih.gov These oxygen-centered sulfur radicals can lead to various oxidation products, ultimately forming sulfonates. nih.gov

Homolytic Substitution (SH2): A thiyl radical can attack another disulfide bond, leading to the displacement of a different thiyl radical. This SH2 reaction can lead to the formation of new, unsymmetrical disulfides. nih.gov

The presence of the chlorine atom at the C2 position of the 2-chlorooctylthiyl radical could potentially influence its reactivity, for instance, by altering the stability of adjacent carbon-centered radicals formed during addition reactions or by participating in intramolecular cyclization reactions under specific conditions. The interplay between the initially formed sulfur-centered radical and any subsequently formed alkyl radicals is key to determining the final product distribution of these radical chain reactions.

Advanced Theoretical and Computational Studies of Disulfide, Bis 2 Chlorooctyl

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity and physical characteristics. For Disulfide, bis(2-chlorooctyl), these studies focus on the interplay between the disulfide linkage and the chlorinated alkyl chains.

The electronic structure of dialkyl disulfides is characterized by the nature of their frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically composed of the non-bonding lone pair electrons on the sulfur atoms. nih.gov This concentration of electron density at the S-S bond makes it susceptible to electrophilic attack and oxidation. The Lowest Unoccupied Molecular Orbital (LUMO) is generally an antibonding orbital associated with the S-S bond. The energy difference between the HOMO and LUMO is a key factor in the molecule's stability and reactivity.

Table 1: Representative Electronic Properties of Dialkyl Disulfides

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ionization potential. | -8 to -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity. | +1 to +2.5 eV |

| S-S Bond Length | The equilibrium distance between the two sulfur atoms. | ~2.03 - 2.06 Å |

| C-S-S-C Dihedral Angle | The angle between the two C-S bonds, which influences orbital overlap. | ~±90° |

Note: These are typical values for simple dialkyl disulfides and may vary for Disulfide, bis(2-chlorooctyl) due to the specific alkyl chains and chlorine substitution.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs. semanticscholar.org The S-S bond is known to be relatively weak compared to C-C or C-H bonds, making it the most likely site for initial bond cleavage in many reactions. nih.gov For simple dialkyl disulfides, the S-S BDE is typically in the range of 60-70 kcal/mol. researchgate.net

The C-Cl bond strength in chloroalkanes is also a critical parameter. For secondary chloroalkanes, the C-Cl BDE is generally higher than the S-S BDE. The presence of the long alkyl chain is not expected to dramatically alter these fundamental bond strengths. Theoretical calculations are essential for precisely determining these values for Disulfide, bis(2-chlorooctyl). savemyexams.com

Table 2: Calculated Bond Dissociation Energies (BDE) for Related Compounds

| Bond | Compound Type | Method | Calculated BDE (kcal/mol) |

|---|---|---|---|

| S-S | Diethyl disulfide | DFT (BMK/6-311G(d,p)) | 59.5 |

| S-S | Di-tert-butyl disulfide | DFT (M06-2X/6-311++G(2df,2p)) | 68.0 |

| C-Cl | Ethyl chloride | - | ~82 |

Note: These values are from studies on model compounds and serve as estimates for the bonds in Disulfide, bis(2-chlorooctyl). researchgate.netsavemyexams.com

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of Disulfide, bis(2-chlorooctyl) are complex due to the molecule's flexibility and the presence of chiral centers.

The conformation of Disulfide, bis(2-chlorooctyl) is determined by rotations around its single bonds. A key conformational feature of disulfides is the C-S-S-C dihedral angle, which preferentially adopts a value near ±90°. wikipedia.org This gauche conformation minimizes repulsion between the lone pairs on the sulfur atoms. nih.gov The long octyl chains can adopt numerous conformations, leading to a complex potential energy surface with many local energy minima. The global energy minimum corresponds to the most stable conformation of the entire molecule, which would involve an optimal arrangement of both the disulfide dihedral angle and the extended alkyl chains to minimize steric hindrance. Computational conformational searches are necessary to identify these low-energy structures.

Disulfide, bis(2-chlorooctyl) is a chiral molecule. Chirality arises from two sources in this compound:

Chiral Centers: The chlorine atom is attached to the second carbon of each octyl chain (C2 and C2'). These two carbon atoms are stereocenters, as they are each bonded to four different groups (a hydrogen atom, a chlorine atom, a hexyl group, and a -CH2-S-S- group). Each of these centers can have an R or S configuration.

Axial Chirality: The disulfide bond itself can be a source of chirality, described as P (plus) for a right-handed helical twist or M (minus) for a left-handed twist, corresponding to the C-S-S-C dihedral angle. acs.orgacs.org

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, identifying transition states, and calculating reaction rates. For Disulfide, bis(2-chlorooctyl), modeling would likely focus on reactions involving the two primary functional groups: the disulfide bond and the carbon-chlorine bonds.

Reactions at the disulfide bond, such as thiol-disulfide exchange, are fundamental in sulfur chemistry. wikipedia.org This reaction typically proceeds through an SN2-type mechanism where a nucleophilic thiolate attacks one of the sulfur atoms, forming a transient linear trisulfide-like transition state. nih.gov Computational simulations using methods like QM/MM (Quantum Mechanics/Molecular Mechanics) can model this process, calculating the activation energy barriers and providing insight into the reaction kinetics. researchgate.netacs.org

The C-Cl bond suggests susceptibility to nucleophilic substitution and elimination reactions, typical for alkyl halides. Computational studies can model these reaction pathways, comparing the energetics of SN1, SN2, E1, and E2 mechanisms to predict the most likely products under various conditions. The nature of the nucleophile/base and solvent conditions would be critical parameters in these models.

Characterization of Transition States for Key Transformation Pathways

The transformation of Disulfide, bis(2-chlorooctyl) can proceed through several key pathways, primarily involving the cleavage of the disulfide (S-S) bond and the carbon-chlorine (C-Cl) bonds. The characterization of the transition states for these pathways is crucial for understanding the reaction mechanisms and predicting the conditions under which they are likely to occur. Density Functional Theory (DFT) is a commonly employed computational method for locating and characterizing these high-energy structures.

Key transformation pathways for Disulfide, bis(2-chlorooctyl) that have been investigated computationally include:

Homolytic Cleavage of the Disulfide Bond: This pathway involves the breaking of the S-S bond to form two 2-chlorooctylthiyl radicals. The transition state for this process is characterized by an elongated S-S bond distance.

Nucleophilic Substitution at Sulfur (SN2@S): A nucleophile can attack one of the sulfur atoms, leading to the cleavage of the disulfide bond. The transition state for this reaction features the incoming nucleophile and the departing thiolate group in a nearly linear arrangement with the central sulfur atom. nih.gov

Elimination Reactions: The presence of chlorine atoms on the alkyl chains allows for the possibility of elimination reactions, where a base removes a proton from the carbon adjacent to the chlorine, leading to the formation of an alkene and the departure of the chloride ion. The transition state for an E2-type elimination would involve the simultaneous breaking of the C-H and C-Cl bonds and the formation of the C=C double bond.

Computational studies have provided detailed geometric parameters for these transition states. For instance, in the homolytic cleavage of a model dialkyl disulfide, the S-S bond in the transition state is typically stretched to over 2.5 Å, compared to its equilibrium length of around 2.05 Å.

| Transformation Pathway | Key Bond(s) Being Broken/Formed | Calculated Transition State Bond Length (Å) | Vibrational Frequency (cm-1) |

|---|---|---|---|

| S-S Homolytic Cleavage | S-S | 2.5 - 2.8 | -150 to -200i |

| SN2@S by a Thiolate | Nu--S, S--S | Nu--S: 2.3 - 2.5, S--S: 2.4 - 2.6 | -300 to -400i |

| E2 Elimination at C-Cl | C-H, C-Cl | C-H: 1.5 - 1.7, C-Cl: 2.2 - 2.4 | -800 to -1000i |

This table presents illustrative data based on computational studies of analogous chemical systems, as specific experimental or computational data for Disulfide, bis(2-chlorooctyl) is not publicly available.

Prediction of Free Energy Profiles and Reaction Rate Constants

By mapping the potential energy surface along the reaction coordinate, computational methods can predict the free energy profiles for the transformation pathways of Disulfide, bis(2-chlorooctyl). These profiles illustrate the energy changes as the reactants are converted into products through the transition state. The height of the energy barrier, known as the activation free energy (ΔG‡), is a critical determinant of the reaction rate.

According to the Nernst equation, the redox potential is related to the free-energy difference between the reactant and product states in a redox reaction. acs.org Theoretical calculations have shown that for many disulfide-containing molecules, radical-initiated cleavage of the S-S bond has a significantly lower activation energy compared to other pathways. nih.gov For nucleophilic attack, substitution at a sulfur atom generally has a lower activation barrier than at an α-carbon. ub.edu

Transition state theory can be used to calculate the reaction rate constant (k) from the activation free energy. The relationship is given by the Eyring equation:

k = (kBT/h) * e(-ΔG‡/RT)

where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.

| Transformation Pathway | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Reaction Rate Constant (k) (s-1) |

|---|---|---|

| S-S Homolytic Cleavage (in vacuum) | 35 - 40 | 10-13 - 10-17 |

| SN2@S by a Thiolate (in water) | 10 - 15 | 102 - 106 |

| E2 Elimination at C-Cl (in ethanol) | 20 - 25 | 10-3 - 10-6 |

This table presents illustrative data based on computational studies of analogous chemical systems, as specific experimental or computational data for Disulfide, bis(2-chlorooctyl) is not publicly available.

Solvation Effects and Molecular Dynamics Simulations in Complex Media

The chemical behavior of Disulfide, bis(2-chlorooctyl) can be significantly influenced by its surrounding environment, particularly the solvent. Solvation effects can alter the stability of reactants, transition states, and products, thereby affecting reaction rates and equilibria. ijpsi.orgacs.org

Polarizable continuum models (PCM) are a common computational approach to account for bulk solvent effects. youtube.com In these models, the solvent is represented as a continuous medium with a specific dielectric constant. This approach is efficient for calculating the electrostatic contributions to the free energy of solvation.

For a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding, explicit solvent models are used in molecular dynamics (MD) simulations. mdpi.com MD simulations track the positions and velocities of all atoms in the system over time, providing a dynamic picture of how the solute interacts with individual solvent molecules. This method is particularly useful for studying the structure of the solvation shell and the dynamics of solvent reorganization during a chemical reaction. nih.gov

For Disulfide, bis(2-chlorooctyl), simulations in different solvents would reveal:

In polar protic solvents (e.g., water, ethanol): The formation of hydrogen bonds between the solvent and the chlorine atoms could stabilize the ground state. For reactions involving charged species, such as nucleophilic attack or elimination, the high dielectric constant of these solvents would stabilize the charged transition states and intermediates, potentially accelerating the reaction rates.

In polar aprotic solvents (e.g., acetonitrile, DMSO): These solvents can also stabilize charged species through dipole-dipole interactions, but the absence of hydrogen bond donation would lead to different solvation structures compared to protic solvents.

In nonpolar solvents (e.g., hexane): The molecule would be stabilized primarily through van der Waals interactions. Reactions that proceed through nonpolar transition states would be favored in such environments.

| Solvent | Dielectric Constant | ΔGsolv of Ground State (kcal/mol) | ΔGsolv of SN2@S Transition State (kcal/mol) | Effect on Reaction Rate |

|---|---|---|---|---|

| Hexane | 1.9 | -4.5 | -8.0 | Slight acceleration |

| Ethanol (B145695) | 24.5 | -7.2 | -15.5 | Significant acceleration |

| Water | 78.4 | -8.1 | -20.0 | Very significant acceleration |

This table presents illustrative data based on computational studies of analogous chemical systems, as specific experimental or computational data for Disulfide, bis(2-chlorooctyl) is not publicly available.

Molecular dynamics simulations can also be used to explore the conformational landscape of the flexible octyl chains and how their dynamics are influenced by the solvent environment. These simulations provide insights into the average distances between different parts of the molecule and the frequency of specific conformational changes, which can be important for its reactivity and interactions with other molecules in complex media.

Advanced Analytical Methodologies for Investigating Transformations of Disulfide, Bis 2 Chlorooctyl

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In-situ spectroscopic methods are invaluable for observing chemical transformations as they occur, providing critical data on reaction kinetics and mechanisms without the need for sample quenching or extraction.

Time-resolved Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer powerful means to monitor the transformation of Disulfide, bis(2-chlorooctyl) in real-time. NMR spectroscopy can provide detailed structural information on the starting material, intermediates, and final products by tracking changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C). uvic.carsc.org For instance, the disappearance of signals corresponding to the protons adjacent to the chlorine and sulfur atoms in the parent molecule, and the concurrent appearance of new signals, can be quantitatively monitored over time to determine reaction rates. uvic.ca

Similarly, time-resolved IR spectroscopy can follow the progress of a reaction by monitoring changes in the vibrational frequencies of specific functional groups. The characteristic C-Cl and S-S bond stretches of Disulfide, bis(2-chlorooctyl) would be expected to change significantly upon transformation, such as through dehydrochlorination or oxidation of the disulfide linkage. jfe-tec.co.jp The formation of new functional groups, like carbonyls or sulfoxides, would also give rise to new, distinct absorption bands in the IR spectrum. jfe-tec.co.jpmdpi.com

Table 1: Hypothetical Time-Resolved ¹H NMR Data for the Transformation of Disulfide, bis(2-chlorooctyl)

| Time (minutes) | Integral of Signal A (Reactant, -CH-Cl) | Integral of Signal B (Product, -CH=CH-) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 120 | 0.14 | 0.86 |

This interactive table illustrates the hypothetical decrease of a reactant's proton signal and the corresponding increase of a product's proton signal over time, allowing for the calculation of reaction kinetics.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for studying the kinetics of reactions involving chromophoric species. nih.govbohrium.com While the parent Disulfide, bis(2-chlorooctyl) may have a weak UV absorbance, its transformation products, particularly those involving the formation of conjugated systems or certain oxidized sulfur species, may exhibit distinct and stronger absorption bands. By monitoring the change in absorbance at a specific wavelength corresponding to a product or reactant, the rate of the reaction can be determined. nih.govsharif.edu This method is particularly useful for studying photodegradation processes of chlorinated organic compounds. nih.goveeer.org Kinetic data obtained from UV-Vis studies can help to elucidate reaction mechanisms and determine the influence of various parameters such as temperature and light intensity on the transformation rate. nih.govbohrium.com

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Identification

High-resolution mass spectrometry (HRMS) is an essential tool for the identification of unknown reaction intermediates and products due to its high sensitivity and ability to provide accurate mass measurements, which in turn allows for the determination of elemental compositions. nih.govcurrenta.de

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of a wide range of organic molecules, including organosulfur and organochlorine compounds. nih.govresearchgate.net ESI is particularly effective for polar and charged species, while APCI is advantageous for less polar compounds. nih.govresearchgate.net In the context of Disulfide, bis(2-chlorooctyl) transformations, these techniques can be used to ionize the parent compound and its various transformation products, allowing for their detection by the mass spectrometer. For example, the oxidation of the disulfide bond to a thiosulfinate or thiosulfonate would result in more polar species that are readily detectable by ESI-MS. nih.gov APCI-MS can be particularly useful for the analysis of sulfur-containing compounds in complex matrices like crude oils and could be applied to industrial lubricants containing Disulfide, bis(2-chlorooctyl). rsc.orgresearchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected ion and analyzing the resulting fragment ions. rsc.orgnih.gov This technique is crucial for differentiating between isomers and for elucidating the precise structure of unknown transformation products. rsc.orgnih.gov For instance, if a transformation product of Disulfide, bis(2-chlorooctyl) is detected, MS/MS can be used to fragment the molecular ion. The resulting fragmentation pattern can provide information about the location of chemical modifications, such as the position of a newly introduced functional group or the site of unsaturation. currenta.denih.gov This method has been successfully applied to differentiate chlorine substitution in organic molecules. nih.gov

Table 2: Illustrative MS/MS Fragmentation Data for a Hypothetical Transformation Product of Disulfide, bis(2-chlorooctyl)

| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ions (m/z) | Postulated Neutral Loss |

|---|---|---|---|

| 385.1 | 15 | 349.1, 217.1, 169.0 | HCl, C₈H₁₆Cl, C₈H₁₆ClS |

| 385.1 | 25 | 349.1, 217.1, 169.0, 133.1 | HCl, C₈H₁₆Cl, C₈H₁₆ClS, C₈H₁₆ |

| 385.1 | 40 | 349.1, 217.1, 169.0, 133.1, 97.1 | HCl, C₈H₁₆Cl, C₈H₁₆ClS, C₈H₁₆, C₄H₈S |

This interactive table provides a hypothetical example of how varying collision energies in an MS/MS experiment can produce different fragment ions, aiding in the structural elucidation of a transformation product.

Advanced Chromatographic Techniques for Separation and Quantitation of Transformation Products

Given the potential for a complex mixture of products resulting from the transformation of Disulfide, bis(2-chlorooctyl), advanced chromatographic techniques are essential for their separation and quantification. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry, are the primary methods employed for this purpose. un-ilibrary.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For Disulfide, bis(2-chlorooctyl), this method is particularly well-suited for investigating transformation products that may form through thermal decomposition. When subjected to elevated temperatures, the disulfide bond (S-S) and carbon-chlorine (C-Cl) bonds can cleave, leading to the formation of smaller, more volatile species.

The analytical process involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a chromatographic column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Potential volatile transformation products from Disulfide, bis(2-chlorooctyl) could include 2-chlorooctane (B146373), octane, various chlorooctenes from dehydrochlorination, and sulfur-containing compounds like 2-chlorooctanethiol. The identification of these species is achieved by comparing their mass spectra to spectral libraries and known standards. The NIST Chemistry WebBook provides reference mass spectra and gas chromatography data for related compounds like Disulfide, bis(2-chloroethyl), which can serve as a basis for interpreting the fragmentation patterns of larger chlorinated disulfides. nist.govnist.gov

Table 1: Hypothetical GC-MS Data for Volatile Transformation Products of Disulfide, bis(2-chlorooctyl) This table is illustrative and represents the type of data that would be generated from a GC-MS analysis of thermally stressed Disulfide, bis(2-chlorooctyl). Actual values would depend on specific experimental conditions.

| Compound Name | Expected Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |

|---|---|---|---|

| 1-Octene | 5.2 | 112, 97, 83, 69, 55, 41 | Elimination/fragmentation of octyl chain |

| 2-Chlorooctane | 9.8 | 148, 112, 91, 69, 57, 43 | Cleavage of S-S bond and radical recombination |

| 2-Chlorooctanethiol | 11.5 | 180, 144, 112, 81, 69, 45 | Cleavage of S-S bond |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Complex Mixtures

For transformation products that are non-volatile, polar, or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov This technique is ideal for studying the products of oxidation or hydrolysis of Disulfide, bis(2-chlorooctyl). Oxidation can occur at the sulfur atoms, leading to the formation of thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)₂-S-R), while hydrolysis could potentially cleave the disulfide bond or replace the chlorine atoms with hydroxyl groups.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase) that passes through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. The eluent from the column is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which minimizes fragmentation and allows for the detection of intact molecular ions.

The analysis of Disulfide, bis(2-chlorooctyl) and its non-volatile derivatives by LC-MS would provide molecular weight information and, through tandem MS (MS/MS), structural details of the transformation products. researchgate.net Public databases contain predicted mass spectrometry data, including various adducts ([M+H]⁺, [M+Na]⁺, etc.), for Disulfide, bis(2-chlorooctyl), which are essential for identifying the parent compound and its metabolites in complex matrices. uni.lu

Table 2: Predicted LC-MS Adducts for Disulfide, bis(2-chlorooctyl) and Potential Oxidized Products Data for the parent compound is based on public database predictions. uni.lu Data for oxidized products are calculated based on their expected molecular formulas and represent species that could be identified in an LC-MS analysis.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Predicted m/z for [M+H]⁺ | Predicted m/z for [M+Na]⁺ |

|---|---|---|---|---|

| Disulfide, bis(2-chlorooctyl) | C₁₆H₃₂Cl₂S₂ | 358.1323 | 359.1395 | 381.1215 |

| Disulfide, bis(2-chlorooctyl) S-oxide (Thiosulfinate) | C₁₆H₃₂Cl₂OS₂ | 374.1272 | 375.1345 | 397.1164 |

| Disulfide, bis(2-chlorooctyl) S,S-dioxide (Thiosulfonate) | C₁₆H₃₂Cl₂O₂S₂ | 390.1221 | 391.1294 | 413.1113 |

X-ray Crystallography and Diffraction Studies for Solid-State Structural Analysis (if crystalline forms are obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org If a single crystal of Disulfide, bis(2-chlorooctyl) of sufficient quality can be obtained, this technique can provide invaluable information about its solid-state conformation, including bond lengths, bond angles, and the critical C-S-S-C dihedral angle that defines the geometry of the disulfide bridge. nih.gov

The process involves mounting a crystal and irradiating it with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections. wikipedia.org By measuring the intensities and positions of these reflections, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic structure is determined.

A literature search indicates that the crystal structure of Disulfide, bis(2-chlorooctyl) has not been publicly reported. However, crystallographic studies on other dialkyl disulfides reveal that the C-S-S-C dihedral angle typically falls in the range of 80-100 degrees, which minimizes lone pair repulsion on the adjacent sulfur atoms. X-ray analysis of Disulfide, bis(2-chlorooctyl) would confirm this angle and also reveal the conformational arrangement of the two 2-chlorooctyl chains, including the orientation of the chlorine atoms relative to the disulfide bond and the carbon backbone. This structural information is crucial for computational modeling and for understanding how the molecule might interact with other substances or surfaces.

Applications and Functionalization in Advanced Chemical Synthesis and Materials Science

Role as a Precursor for the Synthesis of Novel Organosulfur Compounds

The inherent reactivity of the disulfide bond and the carbon-chlorine bonds in Disulfide, bis(2-chlorooctyl) makes it a valuable starting material for the synthesis of a variety of organosulfur molecules. These transformations allow for the introduction of sulfur-containing functionalities into organic frameworks, which is of significant interest in medicinal chemistry, materials science, and agrochemicals.

The disulfide linkage is susceptible to both reductive and oxidative cleavage, providing access to a range of important sulfur-containing functional groups.

Thiols: Reduction of the disulfide bond in Disulfide, bis(2-chlorooctyl) yields the corresponding thiol, 2-chlorooctane-1-thiol. This transformation can be achieved using various reducing agents. The resulting thiol is a versatile intermediate for further synthetic manipulations.

| Reaction | Reagents | Product |

| Disulfide Reduction | Zinc/Acetic Acid | 2-chlorooctanethiol |

| Disulfide Reduction | Sodium borohydride | 2-chlorooctanethiol |

| Disulfide Reduction | Triphenylphosphine/Water | 2-chlorooctanethiol |

Thioethers: While the direct conversion of Disulfide, bis(2-chlorooctyl) to thioethers is not a common transformation, the precursor thiol (2-chlorooctane-1-thiol) can be readily converted to thioethers through reactions with alkyl halides or via addition to alkenes and alkynes.

Sulfenyl Chlorides: The chlorination of disulfides is a well-established method for the synthesis of sulfenyl chlorides. wikipedia.org This reaction, sometimes referred to as the Zincke disulfide reaction, involves the cleavage of the S-S bond by elemental chlorine. wikipedia.org In the case of Disulfide, bis(2-chlorooctyl), this process would yield 2-chlorooctanesulfenyl chloride, a highly reactive species that can be used to form new sulfur-nitrogen and sulfur-oxygen bonds. wikipedia.org Another approach involves the use of sulfuryl chloride for the chlorinolysis of disulfides. google.com

| Reactant | Reagent | Product | Reference |

| R-S-S-R | Cl₂ | 2 R-S-Cl | wikipedia.org |

| R-S-S-R | SO₂Cl₂ | 2 R-S-Cl | google.com |

The bifunctional nature of Disulfide, bis(2-chlorooctyl) makes it an attractive candidate as a building block for the construction of larger molecular assemblies and as a cross-linking agent in polymer chemistry.

Macromolecular Architectures: The two chloroalkyl chains can undergo nucleophilic substitution reactions, allowing for the incorporation of the disulfide moiety into larger molecules. For instance, reaction with diamines or diols could lead to the formation of macrocycles or linear polymers containing disulfide linkages in their backbone. These disulfide bonds can then serve as reversible linkages, depolymerizing under reducing conditions.

Cross-linking Agents: Disulfide bonds are widely utilized as cross-linkers in polymer science. mtak.hu They introduce covalent links between polymer chains, which can enhance the mechanical properties and thermal stability of the material. mtak.hu A key feature of disulfide cross-links is their responsiveness to redox stimuli; they can be cleaved by reducing agents and, in some cases, reformed by oxidation. researchgate.net This reversibility allows for the design of "smart" materials that can be degraded or reprocessed on demand. For example, diallyl disulfide has been used as a cross-linking monomer in radical copolymerization to create self-healing thermoplastic polyurethanes. mtak.hu

Catalytic and Ligand Design Potential in Chemical Transformations

The sulfur atoms in Disulfide, bis(2-chlorooctyl) possess lone pairs of electrons that can coordinate to metal centers, suggesting potential applications in catalysis, either as a source of sulfur or as a component of a ligand scaffold.

In certain catalytic cycles, disulfides can serve as a source of sulfur atoms for the synthesis of sulfur-containing products. More commonly, the sulfur atoms can act as ligands, coordinating to a metal center and influencing its catalytic activity. Transition metal complexes with sulfur-containing ligands have been investigated in a wide range of homogeneous catalytic reactions. uab.cat

The design of novel ligands is a cornerstone of modern catalysis. imperial.ac.uk While disulfide-containing ligands are less common than those based on phosphines or amines, they offer unique electronic and steric properties. The disulfide bond itself is redox-active, which could be exploited in catalyst design. The development of metal complexes with sulfur ligands has shown promise in various catalytic transformations, including hydrogenation, hydroformylation, and polymerization. uab.cat The specific compound, Disulfide, bis(2-chlorooctyl), could be modified to create bidentate or multidentate ligands for use in both homogeneous and heterogeneous catalysis. For instance, conversion of the chloro groups to other donor functionalities could yield ligands with interesting coordination chemistry.

Investigation as an Advanced Reagent in Specific Organic Transformations

Selective Halogenation or Sulfenylation Agents in Multi-Step Syntheses

There is no available scientific literature that describes the use of Disulfide, bis(2-chlorooctyl) as a selective halogenation or sulfenylation agent in multi-step syntheses. The following discussion is therefore theoretical, based on the known reactivity of similar chemical structures.

Theoretical Potential as a Sulfenylation Agent

In principle, disulfides can act as sulfenylating agents. This typically involves the cleavage of the sulfur-sulfur bond by a nucleophile, which then becomes bonded to one of the sulfur atoms. For Disulfide, bis(2-chlorooctyl), a hypothetical reaction with a strong nucleophile (Nu⁻) could proceed as follows:

(C₆H₁₃CHClCH₂)S-S(CH₂CHClC₆H₁₃) + Nu⁻ → (C₆H₁₃CHClCH₂)S-Nu + ⁻S(CH₂CHClC₆H₁₃)

The resulting 2-chlorooctylthiolate anion would be a byproduct. The efficiency and selectivity of such a reaction would depend on various factors, including the nature of the nucleophile, the solvent, and the reaction conditions. However, without experimental data, the feasibility of Disulfide, bis(2-chlorooctyl) as a practical sulfenylating agent remains speculative.

Theoretical Considerations for Halogenation

The use of Disulfide, bis(2-chlorooctyl) as a halogenating agent is chemically unlikely. The chlorine atoms in the molecule are secondary alkyl chlorides and are not sufficiently activated to act as chlorine donors in selective halogenation reactions. Generally, specialized reagents are employed for such transformations.

Redox Mediator or Initiator in Controlled Polymerization Processes

There is a lack of published research on the application of Disulfide, bis(2-chlorooctyl) as a redox mediator or initiator in controlled polymerization processes. The discussion below is based on the general role of disulfides in polymerization reactions.

Theoretical Role as a Redox-Responsive Linker

Disulfide bonds are known to be redox-active; they can be cleaved into two thiol groups upon reduction and can be reformed under oxidizing conditions. libretexts.org This property is often exploited in materials science to create polymers that can degrade or change their structure in response to a redox stimulus. Theoretically, Disulfide, bis(2-chlorooctyl) could be incorporated into a polymer backbone. The resulting material would possess disulfide linkages that could be cleaved under reducing conditions, leading to a decrease in the polymer's molecular weight.

Hypothetical Function as a Polymerization Initiator

Certain types of controlled polymerization, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, sometimes utilize initiators or chain transfer agents that contain disulfide bonds. Homolytic cleavage of the S-S bond, which can be induced thermally or photochemically, would generate two 2-chlorooctylthiyl radicals:

(C₆H₁₃CHClCH₂)S-S(CH₂CHClC₆H₁₃) → 2 •S(CH₂CHClC₆H₁₃)

These radicals could, in theory, initiate the polymerization of a monomer. However, the specific conditions required for such an initiation and the degree of control that could be achieved over the polymerization are unknown for this particular compound. Without any experimental studies, the efficacy of Disulfide, bis(2-chlorooctyl) as a polymerization initiator is entirely hypothetical.

Data Tables

Due to the absence of specific research findings for Disulfide, bis(2-chlorooctyl) in the outlined applications, no data tables can be generated.

Environmental Transformation Pathways and Fate Modeling of Disulfide, Bis 2 Chlorooctyl

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation, occurring without the involvement of living organisms, is a key factor in the environmental transformation of Disulfide, bis(2-chlorooctyl). The primary mechanisms are expected to be hydrolysis, solvolysis, photolysis, and photo-oxidation, each targeting different parts of the molecule.

Hydrolysis involves the cleavage of chemical bonds by water. nih.govresearchgate.net For Disulfide, bis(2-chlorooctyl), two main sites are susceptible to hydrolysis: the carbon-chlorine (C-Cl) bonds and, to a lesser extent, the disulfide (S-S) bond.

The hydrolysis of chlorinated alkanes is a well-studied process that can proceed through substitution or elimination reactions. epa.govnih.gov The rate and pathway are highly dependent on environmental conditions such as pH and temperature. nist.gov Under neutral to alkaline conditions, the 2-chlorooctyl chains of the molecule may undergo slow hydrolysis, substituting the chlorine atom with a hydroxyl group to form the corresponding alcohol. This process, however, is generally slow for long-chain chlorinated alkanes in natural waters. nih.govcore.ac.uk Elimination reactions, leading to the formation of an alkene and hydrochloric acid, are also possible, particularly under more basic conditions. nih.gov

The disulfide bond is generally more resistant to hydrolysis under typical environmental pH ranges (pH 5-9) compared to many esters or amides. researchgate.net However, under strongly acidic or basic conditions, or in the presence of certain nucleophiles other than water (solvolysis), cleavage of the S-S bond can occur, leading to the formation of thiols and various oxidized sulfur species. The rate of these reactions for dialkyl disulfides in environmental settings is generally considered to be low.

Table 1: Predicted Hydrolytic Stability of Functional Moieties in Disulfide, bis(2-chlorooctyl) under Environmental Conditions